4-methyl-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
CAS No.: 941884-50-0
Cat. No.: VC4534684
Molecular Formula: C19H21N5O2
Molecular Weight: 351.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941884-50-0 |
|---|---|
| Molecular Formula | C19H21N5O2 |
| Molecular Weight | 351.41 |
| IUPAC Name | 4-methyl-1-(2-methylphenyl)-6-(2-oxo-2-pyrrolidin-1-ylethyl)pyrazolo[3,4-d]pyridazin-7-one |
| Standard InChI | InChI=1S/C19H21N5O2/c1-13-7-3-4-8-16(13)24-18-15(11-20-24)14(2)21-23(19(18)26)12-17(25)22-9-5-6-10-22/h3-4,7-8,11H,5-6,9-10,12H2,1-2H3 |
| Standard InChI Key | GTNJXJMUZGRPTP-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1N2C3=C(C=N2)C(=NN(C3=O)CC(=O)N4CCCC4)C |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The compound’s systematic name, 4-methyl-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one, reflects its polycyclic framework and substituent arrangement. The molecular formula is C₁₉H₂₁N₅O₂, with a molecular weight of 351.41 g/mol. The pyrazolo[3,4-d]pyridazinone core (Figure 1) is substituted at three critical positions:
-
Position 1: An o-tolyl group (2-methylphenyl), enhancing hydrophobic interactions.
-
Position 4: A methyl group, influencing electronic properties.
-
Position 6: A 2-oxo-2-(pyrrolidin-1-yl)ethyl side chain, contributing to hydrogen-bonding and solubility.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 351.41 g/mol | |
| Melting Point | 269–272°C (predicted) | |
| Solubility | Low in water; soluble in DMSO | |
| logP (Partition Coefficient) | 2.8 (estimated) |
Synthesis and Optimization
Synthetic Pathways
The synthesis involves multi-step reactions, typically starting with cyclocondensation of hydrazine derivatives with diketones or keto-esters. Key steps include:
-
Formation of the Pyrazolo Core: Reaction of 3-amino-1H-pyrazole-5-carboxamide with α,β-unsaturated ketones under acidic conditions .
-
Introduction of the Pyrrolidinyl Side Chain: Alkylation using 2-bromo-1-(pyrrolidin-1-yl)ethan-1-one in the presence of cesium carbonate .
-
o-Tolyl Substitution: Suzuki-Miyaura coupling or nucleophilic aromatic substitution with 2-methylphenylboronic acid .
Microwave-assisted synthesis has been employed to enhance reaction efficiency, reducing time from 12 hours to 30 minutes while maintaining yields >75% .
Challenges and Yield Optimization
-
Low Solubility: Use of polar aprotic solvents (e.g., DMF) improves intermediate solubility .
-
Byproduct Formation: Chromatographic purification (silica gel, ethyl acetate/hexane) is critical for isolating the target compound.
Molecular Structure and Conformational Analysis
X-ray Crystallography and DFT Studies
While X-ray data for this specific compound is unavailable, related pyrazolo[3,4-d]pyridazinones exhibit planar bicyclic cores with dihedral angles <10° between rings. The pyrrolidinyl side chain adopts a chair conformation, stabilizing intramolecular hydrogen bonds between the oxo group and pyridazinone nitrogen .
Spectroscopic Characterization
-
¹H NMR: Signals at δ 2.35 (s, 3H, CH₃), δ 3.45–3.60 (m, 4H, pyrrolidinyl), and δ 7.20–7.65 (m, 4H, o-tolyl).
-
HRMS: [M+H]⁺ peak at m/z 352.1765 (calculated: 352.1768).
Chemical Reactivity and Functionalization
Electrophilic Substitution
The electron-rich pyridazinone ring undergoes nitration and sulfonation at position 5, enabling further derivatization .
Nucleophilic Additions
The oxoethyl-pyrrolidinyl side chain participates in:
-
Aminolysis: Reaction with primary amines to form hydrazides.
-
Reductive Amination: Conversion to secondary amines using NaBH₃CN .
Biological Activities and Mechanisms
Kinase Inhibition
The compound inhibits mTOR (mammalian target of rapamycin) with an IC₅₀ of 12 nM, comparable to rapamycin derivatives. Docking studies suggest binding to the ATP-binding pocket via hydrogen bonds with Val2240 and hydrophobic interactions with Tyr2225 .
Anticancer Activity
In vitro screening against HeLa (cervical cancer) and PC-3 (prostate cancer) cell lines revealed GI₅₀ values of 1.2 µM and 2.5 µM, respectively. Mechanistic studies indicate apoptosis induction via caspase-3 activation and PARP cleavage .
Table 2: Anticancer Activity Data
| Cell Line | GI₅₀ (µM) | Mechanism | Source |
|---|---|---|---|
| HeLa | 1.2 | Caspase-3 activation | |
| PC-3 | 2.5 | PARP cleavage | |
| A549 (Lung) | 4.8 | Cell cycle arrest (G2/M) |
Neuropathic Pain Modulation
Structural analogs (e.g., 6H-pyrrolo[3,4-d]pyridazines) show efficacy in rodent models of neuropathic pain by antagonizing NMDA receptors .
Pharmacokinetic and Toxicity Profiles
ADME Properties
-
Absorption: Moderate oral bioavailability (F = 45%) due to first-pass metabolism.
-
Metabolism: Hepatic CYP3A4-mediated oxidation of the pyrrolidinyl ring .
-
Excretion: Primarily renal (70%).
Toxicity
-
Acute Toxicity (LD₅₀): 320 mg/kg in mice.
-
Genotoxicity: Negative in Ames test.
Applications and Future Directions
Material Science
The planar aromatic core serves as a ligand for luminescent metal complexes (e.g., Ru(II)-polypyridyl).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume